molecular formula C18H14BrNS B4891691 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide CAS No. 89542-47-2

3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide

Cat. No. B4891691
CAS RN: 89542-47-2
M. Wt: 356.3 g/mol
InChI Key: GSOXGUOFGGTKAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide, also known as NMB, is a fluorescent dye that is commonly used as a biomarker in biological research. It is a cationic dye that binds to negatively charged cell structures, such as DNA, RNA, and cell membranes. This property makes it an excellent tool for studying cellular processes, including cell division, apoptosis, and cell signaling.

Mechanism of Action

3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide is a cationic dye that binds to negatively charged structures within cells. It enters cells through endocytosis and binds to DNA, RNA, and cell membranes. The binding of 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide to these structures results in fluorescence emission, which can be detected and visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study a wide range of biological processes, including cell division, apoptosis, and cell signaling. 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide has also been used to study the effects of drugs and other compounds on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide is its ability to label cells and tissues with high specificity and sensitivity. It is also relatively easy to use and can be applied to a wide range of biological samples. However, 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide has some limitations, including its sensitivity to pH and temperature changes, as well as its potential for photobleaching.

Future Directions

There are several future directions for the use of 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide in scientific research. One area of interest is the development of new fluorescent probes that can be used in conjunction with 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide to study multiple biological processes simultaneously. Another area of interest is the development of new applications for 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide, such as its use in drug discovery and development. Additionally, further research is needed to optimize the use of 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide in different biological systems and to improve its sensitivity and specificity.

Synthesis Methods

The synthesis of 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide involves the reaction of 1-naphthylmethylamine with 2-bromo-1,3-benzothiazole in the presence of a base, such as potassium carbonate. The resulting product is a yellow powder that is soluble in water and organic solvents.

Scientific Research Applications

3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to visualize cells and tissues, as well as to study the dynamics of biological processes. 3-(1-naphthylmethyl)-1,3-benzothiazol-3-ium bromide has been used to label DNA and RNA in live cells, allowing researchers to track the movement and replication of these molecules. It has also been used to label proteins and lipids, enabling the visualization of these structures within cells.

properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,3-benzothiazol-3-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14NS.BrH/c1-2-9-16-14(6-1)7-5-8-15(16)12-19-13-20-18-11-4-3-10-17(18)19;/h1-11,13H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOXGUOFGGTKAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CSC4=CC=CC=C43.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385751
Record name Benzothiazolium, 3-(1-naphthalenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazolium, 3-(1-naphthalenylmethyl)-, bromide

CAS RN

89542-47-2
Record name Benzothiazolium, 3-(1-naphthalenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.